(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral compound containing a thiophene ring, an alcohol group, and a secondary amine. It serves as a crucial building block in the multi-step synthesis of Duloxetine, a medication prescribed for major depressive disorder, generalized anxiety disorder, and certain types of chronic pain. [, ]
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula CHNOS. This compound features an amino group, a hydroxyl group, and a thiophene ring substituted with a methyl group. It has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. The compound is classified as an amino alcohol and is notable for its structural components that allow for diverse chemical reactivity and biological interactions.
The synthesis of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of an amine catalyst. This process generally requires moderate temperatures and pressures to facilitate the formation of the desired product. Industrial methods may utilize continuous flow reactors to enhance yield and purity.
The molecular structure of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol can be represented as follows:
Key structural data includes:
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol can undergo several chemical transformations:
The specific conditions for these reactions vary based on the desired outcome but generally involve controlling temperature, pressure, and concentrations of reactants.
The mechanism of action for 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol involves interactions with biological molecules:
Relevant data regarding melting point, boiling point, and spectral properties would be determined through experimental methods such as spectroscopy (NMR, IR).
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol has several notable applications:
Nucleophilic substitution forms the cornerstone for synthesizing 2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol’s amino-alcohol motif. This approach typically involves reacting 3-methylthiophene-2-carboxaldehyde (CAS 5834-16-2) with aminoethylating agents under controlled conditions. The aldehyde group serves as the electrophilic site for nucleophilic attack by amines, followed by reduction to yield the amino-alcohol structure. Key modifications include:
Table 1: Optimization Parameters for Nucleophilic Substitution
Parameter | Condition Range | Yield Impact | Purity |
---|---|---|---|
Temperature | 0–25°C | Maximized at 15°C | >95% |
Reducing Agent | NaBH₃CN vs. NaBH₄ | NaBH₃CN superior (85%) | >98% |
Solvent Polarity | Methanol vs. THF | Methanol optimal | 90–95% |
Steric hindrance from the 3-methyl group necessitates longer reaction times (12–24h), but improves regioselectivity by directing electrophiles to the C5 position [4] [6].
Enantioselective synthesis of chiral 2-aminoalcohol derivatives employs transition metal catalysts and organocatalysts to establish stereocenters. Key methodologies include:
Recent advances leverage in situ chiral auxiliary techniques, where (1R,2S)-norephedrine temporarily bonds to the thiophene scaffold, enabling diastereoselective reduction before auxiliary removal. This approach achieves >99% de but requires multi-step purification .
Table 2: Asymmetric Synthesis Performance Metrics
Method | Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Metal-Catalyzed Hydrogenation | (S)-BINAP-RuCl₂ | 92 | 85 | Sensitive to O₂/H₂O |
Organocatalysis | L-Proline | 88 | 78 | High catalyst loading |
Chiral Auxiliary-Mediated | (1R,2S)-Norephedrine | >99 | 70 | Multi-step sequence |
Mechanochemistry enables sustainable synthesis through solid-state reactions, eliminating solvent waste and enhancing energy efficiency. For 2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol, two protocols dominate:
Reaction kinetics accelerate 5-fold compared to solution-phase methods due to intense mechanical energy input, though scale-up remains limited by equipment constraints. Temperature control (<40°C) during milling prevents racemization of chiral products [3].
Continuous-flow systems enhance reproducibility and scalability for pharmaceutical manufacturing. Critical innovations include:
Table 3: Flow vs. Batch Process Economics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Production Rate | 50 g/h | 200 g/h | 300% |
Reaction Volume | 100 L | 5 L microreactor | 95% reduction |
Purification Steps | 3 (extraction, distillation, crystallization) | 1 (in-line filtration) | 67% reduction |
These systems reduce purification burdens through integrated liquid-liquid separators and scavenger columns, directly yielding >98% pure product [6].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3